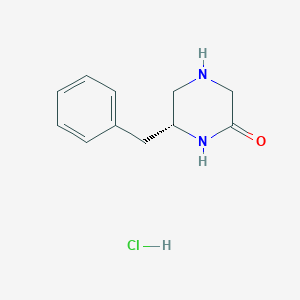

(R)-6-benzylpiperazin-2-one HCl

Description

Structure

3D Structure of Parent

Properties

CAS No. |

2230901-17-2 |

|---|---|

Molecular Formula |

C11H15ClN2O |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

(6R)-6-benzylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C11H14N2O.ClH/c14-11-8-12-7-10(13-11)6-9-4-2-1-3-5-9;/h1-5,10,12H,6-8H2,(H,13,14);1H/t10-;/m1./s1 |

InChI Key |

UJPFALJOGCQJMZ-HNCPQSOCSA-N |

Isomeric SMILES |

C1[C@H](NC(=O)CN1)CC2=CC=CC=C2.Cl |

Canonical SMILES |

C1C(NC(=O)CN1)CC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 6 Benzylpiperazin 2 One Hcl and Analogues

Stereoselective Approaches to Chiral Piperazinone Systems

Nitro-Mannich Reaction as a Stereochemical Determinant

The nitro-Mannich reaction, also known as the aza-Henry reaction, is a powerful carbon-carbon bond-forming reaction that involves the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.org This reaction has proven to be a versatile tool in organic synthesis, particularly for establishing stereocenters. nih.gov

The synthetic utility of the β-nitroamine products is significant as they can be further transformed into valuable building blocks. For instance, reduction of the nitro group can afford 1,2-diamines, which are key precursors for the synthesis of piperazinones and other nitrogen-containing heterocycles. wikipedia.orgfrontiersin.org

In the context of synthesizing (R)-6-benzylpiperazin-2-one and its analogues, the nitro-Mannich reaction can be employed to control the stereochemistry at the C-5 and C-6 positions of the piperazinone ring. A reductive nitro-Mannich reaction, for example, can be used to assemble a 1,2-diamine fragment with defined relative stereochemistry. frontiersin.org This is achieved by the conjugate addition of a hydride to a nitroolefin, which generates a nitronate anion that is subsequently trapped by an imine. frontiersin.org The stereoselectivity of the nitro-Mannich reaction can be influenced by various factors, including the choice of catalysts, such as transition metal complexes or organocatalysts, which can facilitate high levels of asymmetric induction. nih.gov

Table 1: Examples of Nitro-Mannich Reaction Applications

| Reactants | Catalyst/Conditions | Product | Stereoselectivity | Reference |

| Nitroalkane, Imine | Bifunctional Brønsted Base/H-Bond Donor Organocatalyst | β-nitroamine | Good to excellent enantioselectivities | wikipedia.org |

| Nitroalkene, Imine | Reductive conditions | 1,2-diamine fragment | Establishes C-5/C-6 relative stereochemistry | frontiersin.org |

| Nitroalkane, N-Boc protected imines | Metal complex | syn-β-nitroamines | Good to excellent enantioselectivities | wikipedia.org |

Cyclization Reactions in Piperazinone Formation

The formation of the piperazinone ring is a critical step in the synthesis of (R)-6-benzylpiperazin-2-one. Various cyclization strategies have been developed to construct this heterocyclic core efficiently.

A common and effective method for synthesizing piperazinones involves the cyclization of 1,2-diamine precursors. rsc.org These diamines, which can be prepared using methods like the nitro-Mannich reaction as previously discussed, serve as the backbone for the piperazinone ring. The synthesis of 1,2-diamines can be achieved through various means, including the aminolysis of activated aziridines and the diamination of alkenes. organic-chemistry.org The cyclization is typically achieved by reacting the 1,2-diamine with a suitable two-carbon electrophile, such as an α-haloacetyl halide or an α,β-unsaturated ester.

Brønsted acids can effectively mediate the cyclization of appropriately substituted precursors to form piperazinone rings. nih.govrsc.org For example, an efficient synthetic approach has been developed for N-(arylethyl)piperazine-2,6-diones starting from 4-benzenesulfonyliminodiacetic acid and primary amines. nih.gov This method utilizes a Brønsted acid to mediate a cyclization-dehydrosulfonylation sequence, leading to the formation of substituted pyrazinones. nih.gov This strategy highlights the utility of Brønsted acids in promoting key ring-forming reactions under mild conditions.

Synthesis of the Benzyl (B1604629) Moiety and its Incorporation

The benzyl group can be introduced at different stages of the synthesis. One common strategy involves the use of a benzyl-substituted starting material. For example, a benzyl-containing amine or nitroalkane can be used in the initial steps of the synthesis.

Alternatively, the benzyl group can be introduced via N-alkylation of a piperazine or piperazinone intermediate. The reaction of piperazine with benzyl chloride is a well-established method for preparing 1-benzylpiperazine (B3395278). orgsyn.org This reaction can be adapted to introduce the benzyl group onto a pre-formed piperazinone ring, although regioselectivity can be a challenge.

Another approach involves the construction of the piperazine ring with the benzyl substituent already in place. This can be achieved by using a benzyl-substituted 1,2-diamine in the cyclization step. The synthesis of such diamines can be accomplished through various routes, including the reduction of a corresponding α-amino nitrile or the asymmetric hydrogenation of an enamine.

Stereocenter Introduction via Asymmetric Catalysis

The establishment of the stereocenter at the C6 position of the piperazin-2-one core is a critical step in the synthesis of (R)-6-benzylpiperazin-2-one. Asymmetric catalysis offers sophisticated and efficient methods to achieve high enantioselectivity, moving beyond classical chiral pool techniques. Key strategies include asymmetric hydrogenation and asymmetric allylic alkylation, which have been successfully employed for the synthesis of chiral piperazin-2-ones. nih.gov

One prominent method is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. rsc.org This approach provides facile access to chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities. rsc.org The process often involves a dynamic kinetic resolution, where the hydrogenation of tautomeric imine intermediates proceeds stereoselectively. For instance, the asymmetric hydrogenation of a pyrazin-2-ol precursor at the gram scale can yield the desired chiral piperazin-2-one product with high yield and enantiomeric excess (ee).

Another powerful technique is the palladium-catalyzed asymmetric allylic alkylation. nih.govnih.gov This method allows for the enantioselective synthesis of α-secondary and α-tertiary piperazin-2-ones. nih.gov The process involves the decarboxylative allylic alkylation of differentially N-protected piperazin-2-ones, resulting in highly enantioenriched products. nih.govnih.gov This strategy has been highlighted for its potential in creating medicinally important analogues. nih.gov

A one-pot sequence combining a Knoevenagel reaction, asymmetric epoxidation, and a domino ring-opening cyclization (DROC) has also been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantioselectivity (up to 99% ee). acs.org While this demonstrates a different substitution pattern, the principle of using asymmetric catalysis to build the chiral heterocyclic core is a key takeaway. acs.org

Table 1: Comparison of Asymmetric Catalytic Methods for Chiral Piperazin-2-one Synthesis

| Catalytic Method | Catalyst System (Example) | Key Features | Reported Enantioselectivity | Citations |

|---|---|---|---|---|

| Asymmetric Hydrogenation | Palladium-based catalyst | Hydrogenation of pyrazin-2-ols; involves dynamic kinetic resolution. | Up to 90% ee | rsc.org |

| Asymmetric Allylic Alkylation | Palladium-based catalyst | Decarboxylative alkylation of N-protected piperazin-2-ones. | High enantiomeric enrichment | nih.govnih.gov |

Formation of the Hydrochloride Salt

The conversion of the free base (R)-6-benzylpiperazin-2-one to its hydrochloride (HCl) salt is a common final step in its synthesis for research purposes. This transformation is crucial for improving the compound's handling properties, solubility, and stability. nih.govnih.gov

Methods for Salt Formation and Purification

The formation of a piperazine hydrochloride salt is typically achieved by treating a solution of the free base with hydrochloric acid. unodc.orgorgsyn.org A common procedure involves dissolving the purified piperazin-2-one free base in a suitable organic solvent, such as diethyl ether, acetone (B3395972), or ethanol (B145695). nih.govnih.govresearchgate.net Subsequently, a solution of hydrogen chloride in an organic solvent (e.g., ethereal HCl) or an aqueous solution of HCl is added to the mixture. nih.govgoogle.com

The reaction can be performed at room temperature or with cooling to facilitate precipitation of the salt. google.com For example, 1-benzylpiperazine dihydrochloride (B599025) can be precipitated from an ethanol solution by the addition of absolute ethanol saturated with dry hydrogen chloride gas, followed by cooling in an ice bath. orgsyn.org The choice of solvent is critical; acetone has been used to precipitate hydrochloride salts, whereas the use of other solvents like 2-propanol can sometimes lead to disproportionation back to the free base. nih.gov

Purification of the resulting hydrochloride salt is generally straightforward. The precipitated solid is collected by filtration, washed with a suitable solvent like cold ethanol or dry benzene to remove any residual impurities, and then dried. orgsyn.orggoogle.com If necessary, further purification can be achieved by recrystallization from an appropriate solvent system, such as propan-2-ol. nih.gov

Impact of HCl on Solubility and Stability for Research Purposes

The formation of a hydrochloride salt significantly impacts the physicochemical properties of a compound, most notably its solubility and stability, which are critical for research applications. nih.govnih.gov

Solubility: Converting a basic compound like (R)-6-benzylpiperazin-2-one to its HCl salt generally enhances its aqueous solubility. nih.gov This is because the salt form is more polar and readily dissociates in aqueous media. For instance, the hydrochloride salt of KRM-II-81, a GABAkine, demonstrated a 13- to 14-fold improvement in water solubility compared to its free base. nih.gov Similarly, the hydrochloride salt of bedaquiline (B32110) showed the highest aqueous solubility among several salt forms tested. nih.gov This increased water solubility is advantageous for preparing stock solutions and for use in various in vitro and in vivo experimental settings that require aqueous buffers. nih.gov The pH of the medium also plays a crucial role; the solubility of a hydrochloride salt is typically highest at low pH and decreases as the pH approaches the pKa of the parent compound. researchgate.net

Stability: Hydrochloride salts often exhibit improved chemical and physical stability compared to the corresponding free bases. nih.gov The salt form is generally a crystalline solid, which is less prone to degradation than the often less crystalline or amorphous free base. However, the stability can be influenced by storage conditions. In an accelerated stability study of bedaquiline salts at 40 °C and 75% relative humidity, the hydrochloride salt showed a decline in potency over 6 months, suggesting that while salt formation can enhance stability, it does not guarantee it under all conditions. nih.govresearchgate.net The study ranked the stability of different salts, with the hydrochloride form being less stable than the benzoate, malonate, and nicotinate (B505614) salts under the tested stress conditions. researchgate.net It is also noted that hydrochloride salts can sometimes be hygroscopic, which requires storage in controlled environments. nih.gov

Table 2: Physicochemical Properties of Free Base vs. Hydrochloride Salt

| Property | Free Base Form | Hydrochloride (HCl) Salt Form | Rationale/Significance for Research | Citations |

|---|---|---|---|---|

| Aqueous Solubility | Generally lower | Significantly higher | Facilitates preparation of aqueous stock solutions for biological assays. | nih.govnih.govresearchgate.net |

| Physical Form | Can be amorphous or less crystalline | Typically a stable crystalline solid | Crystalline solids have better handling properties and often greater stability. | nih.govresearchgate.net |

| Chemical Stability | Can be less stable | Generally more stable, but can be susceptible to degradation under certain conditions. | Improved shelf-life and reliability of experimental results. | nih.govresearchgate.net |

| Lipophilicity (Log P) | Higher | Lower | Affects membrane permeability and pharmacokinetic properties. | nih.gov |

Reaction Mechanisms and Mechanistic Investigations in R 6 Benzylpiperazin 2 One Hcl Synthesis

Detailed Analysis of Catalytic Cycles in Asymmetric Hydrogenation

The synthesis of chiral piperazin-2-ones, such as the (R)-6-benzyl derivative, can be efficiently achieved through the asymmetric hydrogenation of corresponding unsaturated precursors like pyrazin-2-ols. rsc.org A key strategy involves palladium-catalyzed asymmetric hydrogenation, which provides a direct route to these valuable chiral heterocyclic scaffolds. rsc.org

Mechanistic studies suggest a dynamic kinetic resolution process is at play during this transformation. The reaction pathway is believed to proceed through several key stages. Initially, the pyrazin-2-ol substrate undergoes hydrogenation. This leads to an equilibrium between two potential intermediates: 1,6-dihydropyrazin-2(3H)-one and 4,5-dihydropyrazin-2(3H)-one. The subsequent asymmetric hydrogenation of the imine functionalities within these intermediates is the crucial stereochemistry-determining step, ultimately yielding the chiral piperazin-2-one (B30754).

The catalytic cycle for this process involves a palladium catalyst, often complexed with a chiral ligand, which is essential for inducing enantioselectivity. Iridium-catalyzed hydrogenation of unsaturated piperazin-2-ones also represents a viable strategy for accessing these chiral structures with good to high levels of stereoselectivity. acs.orgacs.org The catalyst facilitates the addition of hydrogen across the double bonds of the heterocyclic ring, with the chiral environment of the catalyst directing the approach of the hydrogen molecule to create the desired stereocenter. rsc.org

Elucidation of Intermediates in Cyclization Reactions

The formation of the piperazinone ring is a critical step, and understanding the intermediates involved in cyclization is paramount for controlling the reaction outcome. One proposed mechanism for forming the piperazine (B1678402) ring is through the reductive cyclization of dioximes. mdpi.com This process involves key intermediates, starting with the catalytic hydrogenolysis of N-O bonds to form a diimine intermediate. mdpi.com This diimine then undergoes cyclization to yield a dihydropyrazine (B8608421) intermediate. mdpi.com Subsequent hydrogenation of the C=N bond in the dihydropyrazine, followed by the elimination of ammonia (B1221849) and a final reduction step, affords the piperazine product. mdpi.com

Another approach involves a domino ring-opening cyclization (DROC) process. acs.org This sequence can be initiated from chiral nonracemic epoxides, which are effective intermediates in the asymmetric synthesis of heterocycles. acs.orgacs.org The process involves a Knoevenagel reaction/asymmetric epoxidation followed by the domino ring-opening cyclization with a diamine, such as 1,2-ethylenediamine. acs.org

Multicomponent reactions using amphoteric aziridine (B145994) aldehyde dimers and functionalized isocyanides also provide a pathway to chiral piperazinones. nih.gov Theoretical and experimental data support a dimer-driven mechanism for the cyclization, highlighting the reactivity of cis- and trans-configured aziridine aldehyde dimers as key intermediates. nih.gov Furthermore, intramolecular hydroamination reactions of aminoalkenes, synthesized from homochiral cyclic sulfamidates, serve as a key step in modular syntheses of disubstituted piperazines. rsc.org

Stereocontrol Mechanisms in Chiral Piperazinone Formation

Achieving the correct stereochemistry at the C6 position is the most critical challenge in synthesizing (R)-6-benzylpiperazin-2-one. The mechanisms of stereocontrol are thus a central area of investigation. In asymmetric hydrogenation, the chiral ligand bound to the metal catalyst (e.g., palladium) creates a chiral pocket. This environment forces the substrate to bind in a specific orientation, leading to the facial-selective addition of hydrogen and the formation of one enantiomer over the other. rsc.org

In syntheses involving cyclization, stereocontrol can be dictated by the conformation of key intermediates. For instance, in the reductive cyclization of dioximes, the predominant formation of cis-isomers is explained by the addition of dihydrogen from the less sterically hindered side of the C=N bond in a dihydropyrazine intermediate, opposite to the existing substituent. mdpi.com

Another powerful strategy for establishing stereocenters is through the use of chiral auxiliaries or by starting with materials from the "chiral pool". rsc.org For example, the asymmetric synthesis of (R)-(+)-2-methylpiperazine has been achieved using (R)-(−)-phenylglycinol as a chiral auxiliary. rsc.org Similarly, multicomponent reactions involving aziridine aldehyde dimers have been shown to proceed with high diastereoselectivity. nih.gov Theoretical evaluations of the reaction course corroborate that the specific configuration of the starting dimer dictates the stereochemical outcome of the final piperazinone product. nih.gov A highly stereocontrolled pathway can also be achieved via the enantioselective epoxidation of an alkene precursor, followed by a domino ring-opening cyclization. acs.org The defined stereochemistry of the epoxide intermediate directly translates to the stereochemistry of the final heterocyclic product. acs.orgacs.org

Role of Catalysts and Additives in Reaction Efficiency and Selectivity

The choice of catalyst and additives is crucial for both the efficiency (yield) and selectivity (enantiomeric excess) of the synthesis of (R)-6-benzylpiperazin-2-one.

In asymmetric hydrogenation, palladium-based catalysts are frequently employed. rsc.org The specific chiral ligand used in conjunction with the palladium center has a profound impact on enantioselectivity. rsc.org Similarly, iridium complexes are also effective for the asymmetric hydrogenation of unsaturated piperazinones. acs.orgacs.org Research has also explored the use of bimetallic catalysts to control positional selectivity in C-H functionalization reactions, where the choice of base and additives like Li·12-crown-4 can modulate cation–π interactions and direct the reaction to a specific site. nih.gov

For cyclization reactions, various catalytic systems are employed. A one-pot approach utilizing a quinine-derived urea (B33335) catalyst has been developed for the synthesis of 3-aryl piperazin-2-ones. acs.orgacs.org This system catalyzes two of the three steps in the sequence: a Knoevenagel reaction and an asymmetric epoxidation. acs.org Additives also play a significant role. For instance, in palladium-catalyzed hydrogenations of pyrazin-2-ols, additives like TsOH·H₂O are used.

The table below summarizes the effect of different catalysts and conditions on the synthesis of chiral piperazinones, as reported in the literature.

The efficiency of these reactions is also influenced by the electronic properties and position of substituents on the aromatic rings of the substrates. For example, in the hydrogenation of 5,6-disubstituted pyrazin-2-ols, substrates with halide substituents afforded products with good yields and enantiomeric excesses ranging from 87-89%.

Derivatization and Functionalization Strategies of the R 6 Benzylpiperazin 2 One Hcl Scaffold

N-Alkylation and N-Acylation Reactions on the Piperazinone Nitrogen

The nitrogen atoms of the piperazinone ring are primary targets for derivatization due to their nucleophilicity. N-alkylation and N-acylation are fundamental transformations for introducing a wide array of substituents.

N-Alkylation involves the reaction of the piperazinone nitrogens with alkylating agents, typically alkyl halides or their equivalents, to form new carbon-nitrogen bonds. researchgate.netgoogle.com The (R)-6-benzylpiperazin-2-one scaffold has two nitrogen atoms: N1 (the amide nitrogen) and N4 (the secondary amine nitrogen). The N4 amine is generally more nucleophilic and thus more reactive towards alkylation under standard conditions compared to the N1 amide nitrogen. Selective mono-alkylation at the more reactive N4 position can be achieved by carefully controlling reaction conditions or by using a monopiperazinium salt, which leaves one nitrogen protonated and less reactive. google.com For exhaustive alkylation or derivatization of the less reactive N1 position, stronger bases and more reactive electrophiles may be required. Reductive amination, reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent, is another widely used method for N-alkylation at the N4 position. nih.govnih.gov

N-Acylation introduces an acyl group to the nitrogen atoms, typically by reaction with an acyl chloride or anhydride. This reaction is also generally favored at the more nucleophilic N4 position. Acylation at the N1 position is more challenging but can be accomplished under specific conditions. N-acylation is significant as it can introduce a variety of functional groups and can also serve as a method for installing a protecting group. mdpi.com

Below is a table summarizing common conditions for these transformations.

Table 1: Representative Conditions for N-Alkylation and N-Acylation

| Transformation | Reagents & Conditions | Target Position | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl halide (e.g., R-Br, R-I), Base (e.g., K₂CO₃), Solvent (e.g., ACN, DMF), Heat | Primarily N4 | researchgate.net |

| Reductive Amination | Aldehyde/Ketone (RCHO/RCOR'), Reducing Agent (e.g., NaBH(OAc)₃), Solvent (e.g., CH₂Cl₂) | N4 | nih.govnih.gov |

| N-Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O), Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂) | Primarily N4 | mdpi.com |

Introduction of Diverse Side Chains at the Piperazinone Core

Introducing diverse chemical groups, or "side chains," onto the main molecular structure is a key strategy in drug discovery. wikipedia.org For the piperazinone core, this involves attaching various functional groups to alter its biological activity, selectivity, and pharmacokinetic profile. While N-alkylation and N-acylation are primary methods for side-chain introduction at the nitrogen atoms, modifications to the carbon backbone of the heterocycle are also crucial for creating structural diversity. mdpi.com However, direct C-H functionalization of the piperazine (B1678402) ring can be challenging, often requiring advanced synthetic methods. researchgate.netmdpi.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product containing parts of all starting materials, are powerful tools for rapidly generating molecular diversity. rug.nlresearchgate.net Isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, are particularly relevant for constructing complex, peptide-like molecules. mdpi.combeilstein-journals.org

These reactions can be strategically employed to synthesize piperazinone derivatives with diverse side chains. In a typical Ugi four-component reaction (U-4CR), an aldehyde, an amine, a carboxylic acid, and an isocyanide react to form a dipeptide-like product. beilstein-journals.org By choosing bifunctional starting materials, such as an amino acid or a diamine, the linear Ugi product can be designed to undergo a subsequent intramolecular cyclization to form the piperazinone ring. The diversity of the final product is directly influenced by the variety of aldehydes, carboxylic acids, and functionalized isocyanides used as inputs, allowing for the facile introduction of numerous side chains in a single, efficient operation. rug.nlmdpi.com The isocyanide component is particularly notable for its ability to introduce a wide range of substituents into the final structure. rsc.org

Table 2: Illustrative Ugi Reaction for Piperazinone Synthesis

| Reaction Component | Example | Role in Final Scaffold |

|---|---|---|

| Amine | Ethylenediamine derivative | Forms the N1-C2 and N4-C5 backbone |

| Carbonyl | Benzaldehyde derivative | Introduces the benzyl (B1604629) side chain at C6 |

| Carboxylic Acid | Glyoxylic acid | Forms the C3-carbonyl group |

| Isocyanide | R-NC | Introduces a diverse side chain at the N1 position |

This is a conceptual representation. The exact sequence and starting materials can be varied to achieve different substitution patterns.

When synthesizing complex molecules with multiple reactive functional groups, it is often necessary to temporarily "protect" or "mask" some of them to prevent unwanted side reactions. bham.ac.uk An orthogonal protection strategy involves using multiple protecting groups in the same molecule that can be removed under different, specific conditions without affecting the others. sigmaaldrich.comthieme-connect.de This allows for the selective deprotection and subsequent reaction at a specific site on the molecule. bham.ac.ukresearchgate.net

For a multifunctionalized piperazinone derivative, orthogonal protection is essential. For instance, to selectively perform N-alkylation at N4 without affecting a reactive group on a side chain, that side chain's functional group (e.g., a hydroxyl or another amine) would need to be protected. Similarly, if one wanted to differentiate the two piperazinone nitrogens, one could be protected with a group like Boc (tert-butyloxycarbonyl), which is acid-labile, while the other is protected with a group like Cbz (carboxybenzyl), which is removed by hydrogenolysis. acs.org This allows for sequential modification of the two nitrogen atoms. The choice of protecting groups is critical and depends on the planned synthetic route and the stability of the molecule to the required deprotection conditions. sigmaaldrich.com

Table 3: Common Orthogonal Protecting Groups in Piperazine Synthesis

| Protecting Group | Abbreviation | Common Introduction Reagents | Cleavage Conditions | Reference |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Boc₂O | Acid (e.g., TFA, HCl) | nih.govacs.org |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Fmoc-Cl, Fmoc-OSu | Base (e.g., Piperidine in DMF) | thieme-connect.de |

| Carboxybenzyl | Cbz (or Z) | Cbz-Cl | Catalytic Hydrogenolysis (H₂, Pd/C) | acs.org |

Regioselective Modifications and Post-Synthetic Functionalization

Regioselectivity refers to the control of reaction at a specific position on a molecule when multiple reactive sites exist. For the (R)-6-benzylpiperazin-2-one scaffold, achieving regioselective functionalization, particularly at the carbon atoms (C3, C5, and C6), is a significant synthetic challenge. mdpi.com While the nitrogen atoms are readily functionalized, direct and selective C-H functionalization of the carbon backbone often requires specialized catalysts and directing groups to guide the reaction to the desired position. mdpi.com For example, palladium-catalyzed reactions have been developed for the direct arylation of certain heterocyclic systems, which could be adapted for modifying the piperazinone core. mdpi.comrsc.org

Post-synthetic functionalization involves modifying a pre-formed scaffold or a complex molecule in the later stages of a synthesis. researchgate.net This approach is valuable for introducing sensitive functional groups or for creating a library of analogs from a common intermediate. For the (R)-6-benzylpiperazin-2-one scaffold, this could involve, for example, the transformation of a functional handle previously installed on a side chain. If a side chain contains an ester, it could be hydrolyzed to a carboxylic acid and then coupled to various amines to create a series of amides. Similarly, a side chain containing an alkyne or azide (B81097) could undergo "click chemistry" to be conjugated with other molecules. beilstein-journals.org

Synthesis of Conjugates and Hybrid Molecules

The synthesis of conjugates and hybrid molecules involves linking the (R)-6-benzylpiperazin-2-one scaffold to other distinct molecular entities. mdpi.com This strategy aims to create new molecules with combined or novel properties, drawing from the characteristics of each component. researchgate.net

Conjugates are formed by attaching the piperazinone scaffold to another molecule, which could be a peptide, a fluorescent dye, or a larger biomolecule like a protein. For example, piperazine-based compounds have been conjugated to proteins to act as delivery systems. nih.gov This is typically achieved by first introducing a reactive handle onto the piperazinone scaffold (e.g., a primary amine or a thiol-reactive group) and then using this handle to chemoselectively link it to the target molecule. nih.gov

Hybrid Molecules are designed by merging the piperazinone scaffold with another pharmacophore (a structural unit responsible for a drug's biological activity). mdpi.com The goal is often to create a single molecule that can interact with multiple biological targets, a concept known as a multi-target-directed ligand approach. researchgate.net For instance, the piperazinone core could be fused or linked to other heterocyclic systems known for specific biological activities to generate novel chemical entities with potentially enhanced efficacy or a different pharmacological profile. mdpi.com

Spectroscopic and Analytical Characterization Methodologies

Advanced NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For complex structures like (R)-6-benzylpiperazin-2-one, one-dimensional (1D) NMR (¹H and ¹³C) provides initial, crucial information about the chemical environment of the hydrogen and carbon atoms. However, advanced two-dimensional (2D) NMR techniques are often necessary for unambiguous assignment and to probe the spatial relationships between atoms, which is vital for stereochemical determination. nih.govwikipedia.org

In the case of piperazine (B1678402) derivatives, dynamic NMR studies are particularly insightful. nih.govresearchgate.net These molecules can exist as conformers due to restricted rotation around the amide bond and ring inversion of the piperazine core. rsc.orgrsc.org Temperature-dependent ¹H NMR experiments can reveal the presence of these conformers and allow for the calculation of the energy barriers associated with these dynamic processes. nih.govrsc.orgrsc.org

2D-NMR Techniques:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgweizmann.ac.il For (R)-6-benzylpiperazin-2-one, COSY would reveal correlations between the protons on the piperazinone ring and the benzylic protons, helping to piece together the spin system. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbons, providing a clear map of C-H connectivity.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is invaluable for identifying quaternary carbons and piecing together different fragments of the molecule. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining stereochemistry as it identifies protons that are close to each other in space, regardless of whether they are bonded. weizmann.ac.il By observing NOE cross-peaks, the relative orientation of substituents on the chiral center can be determined, aiding in the assignment of the (R) or (S) configuration. libretexts.orgrsc.org

Illustrative NMR Data for Piperazinone Derivatives:

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | ~165-175 |

| CH₂ (benzyl) | ~3.5 - 4.0 | ~45-55 |

| CH (chiral center) | ~3.0 - 3.5 | ~50-60 |

| NH (amide) | ~7.5 - 8.5 | - |

| NH (amine) | Variable | - |

| Piperazinone Ring CH₂ | ~2.8 - 3.8 | ~40-50 |

| Aromatic CH | ~7.2 - 7.4 | ~125-130 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns. researchgate.net For (R)-6-benzylpiperazin-2-one HCl, electrospray ionization (ESI) is a suitable soft ionization technique that would allow for the detection of the protonated molecule [M+H]⁺, thereby confirming its molecular weight.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which allows for the determination of its elemental composition with high confidence. nih.govnih.gov

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) experiments, where the parent ion is isolated and fragmented, can provide valuable structural information. The fragmentation of piperazine derivatives often involves cleavage of the C-N bonds within the piperazine ring and the bond connecting the benzyl (B1604629) group to the ring. For benzylpiperazines, a characteristic fragment ion is often observed at m/z 91, corresponding to the tropylium (B1234903) ion formed from the benzyl group. researchgate.neteuropa.eu Analysis of these fragmentation pathways helps to confirm the presence of the benzyl and piperazinone moieties. mdpi.com

| Ion | m/z (expected) | Description |

| [M+H]⁺ | 191.1184 (for free base) | Protonated molecule |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion from benzyl group |

| Various fragments | - | Resulting from cleavage of the piperazinone ring |

Chiral Chromatography for Enantiomeric Excess Determination

Since (R)-6-benzylpiperazin-2-one is a chiral compound, it is critical to determine its enantiomeric purity. Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP), is the gold standard for separating enantiomers and quantifying the enantiomeric excess (ee). uma.eseijppr.comresearchgate.net

The separation mechanism relies on the differential interaction of the two enantiomers with the chiral selector of the CSP, leading to different retention times. eijppr.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including piperazine derivatives. eijppr.combjmu.edu.cn The choice of mobile phase, which often consists of a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. bjmu.edu.cn

Typical Chiral HPLC Parameters for Piperazine Derivatives:

| Parameter | Description |

| Column | Chiral stationary phase (e.g., Chiralpak IA, IB, IC) bjmu.edu.cnjocpr.com |

| Mobile Phase | Mixture of acetonitrile, methanol (B129727), and a modifier like diethylamine (B46881) (DEA) jocpr.com |

| Flow Rate | Typically 0.5 - 1.5 mL/min |

| Detection | UV detector at a suitable wavelength (e.g., 254 nm) |

| Temperature | Controlled, often around 25-35 °C jocpr.com |

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. The availability of methods to determine enantiomeric excess without pure enantiomeric standards is also a significant advancement in chiral analysis. uma.esresearchgate.net

X-ray Crystallography for Absolute Stereochemistry Determination

While NMR and chiral chromatography can provide information about the relative stereochemistry and enantiomeric purity, X-ray crystallography is the most definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.netsoton.ac.uk This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. soton.ac.uk

For a chiral, enantiomerically pure compound, X-ray crystallography can not only elucidate the three-dimensional structure with high precision but also unambiguously assign the (R) or (S) configuration to each stereocenter. nih.gov This is often achieved through the analysis of anomalous dispersion effects, especially if a heavier atom is present in the molecule or its salt form (e.g., the chloride in the HCl salt). researchgate.netresearchgate.net The resulting crystal structure provides unequivocal proof of the absolute stereochemistry. nih.gov

Although obtaining a single crystal suitable for X-ray diffraction can be a challenge, the structural information it provides is unparalleled. researchgate.netnih.gov

Biological Relevance and Pharmacological Exploration of R 6 Benzylpiperazin 2 One Hcl As a Scaffold Pre Clinical & Mechanistic Studies

Piperazinones as Bioactive Scaffolds: General Overview

The piperazine (B1678402) heterocycle is a well-established "privileged scaffold" in drug discovery, recognized for its presence in a multitude of biologically active compounds. nih.govnih.gov This six-membered ring containing two nitrogen atoms at opposite positions provides a versatile framework that can be readily modified to optimize pharmacokinetic and pharmacodynamic properties. tandfonline.comresearchgate.net The piperazinone structure, a derivative of piperazine featuring a ketone group, inherits this potential, serving as a key building block for compounds with a wide array of pharmacological activities. nih.govnih.gov

The piperazine ring is a common moiety in numerous pharmacophores and is extensively found in biologically active compounds, including those derived from natural products. nih.govtandfonline.comresearchgate.net Its incorporation into the structure of natural product derivatives has been a successful strategy for enhancing bioactivity. nih.govnih.gov For instance, the modification of natural compounds like alepterolic acid with a benzylpiperazine moiety has yielded derivatives with potent cytotoxic activity. nih.gov

The piperazinone core itself is being explored as a novel secondary pharmacophore. In the context of soluble epoxide hydrolase (sEH) inhibitors, introducing a 5-substituted piperazine ring was found to be an excellent strategy for enhancing drug-like properties. nih.gov Specifically, a 5-benzyl-substituted-piperazine-containing urea (B33335) demonstrated potent inhibition of human sEH, highlighting the value of this structural motif. nih.gov While direct isolation of complex piperazin-2-one (B30754) natural products is less common than that of piperazines, the synthesis of piperazine-derived natural products is an active area of research, underscoring the scaffold's importance. colostate.edu

The piperazine scaffold is renowned for its chemical tractability, which allows for the generation of diverse libraries of compounds with a wide spectrum of biological activities. researchgate.netresearchgate.netthieme-connect.com Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological action. derpharmachemica.com This versatility extends to the piperazinone core.

Researchers have designed and synthesized various piperazinone derivatives, demonstrating their potential in treating a range of diseases. sid.ir Studies have shown that derivatives of 1-(3-chlorophenyl) piperazin-2-one exhibit significant cytotoxic activity against cancer cell lines. sid.ir The ability to attach different functional groups to the piperazinone backbone allows for the fine-tuning of biological effects, targeting various enzymes and receptors. This adaptability makes the piperazinone scaffold a promising starting point for developing new therapeutic agents for conditions ranging from cancer to central nervous system disorders. nih.govsid.ir

In Vitro and In Vivo (Non-Human) Evaluation of Derivatives

The therapeutic potential of the piperazinone scaffold is being actively investigated through the synthesis and biological evaluation of its derivatives in non-human studies. These preclinical explorations focus on understanding their interactions with various biological targets.

Histone deacetylase 6 (HDAC6) has emerged as an attractive therapeutic target, particularly for neurodegenerative diseases. nih.gov The development of selective HDAC6 inhibitors is a key area of research, and the piperazine scaffold has proven to be a valuable component in their design. A hybrid strategy combining features of HDAC6 inhibitors and brain-penetrant histamine (B1213489) H1 receptor antagonists led to the discovery of benzylpiperazine derivatives as potent and selective HDAC6 inhibitors. nih.gov The benzhydryl piperazine structure, in particular, has been identified as a suitable "cap" group for creating isozyme-selective HDAC6 inhibitors. nih.govnih.gov The substitution on the piperazine ring plays a crucial role in the potency and selectivity of these inhibitors. nih.govnih.gov

| Compound | HDAC6 IC₅₀ (μM) | HDAC1 IC₅₀ (μM) | HDAC4 IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 2 (benzhydryl piperazine derivative) | 0.11 ± 0.013 | 4.4 ± 0.21 | 4.4 ± 0.57 | nih.gov |

| Compound 6b (1-benzhydryl piperazine derivative) | 0.019 | >10 | Not Reported | nih.gov |

| Compound 9b (1-benzhydryl piperazine derivative) | 0.027 | >10 | Not Reported | nih.gov |

| Tubastatin A (Reference Inhibitor) | 0.005 | >10 | Not Reported | nih.gov |

The piperazinone scaffold and its parent piperazine structure are key components in ligands designed to interact with various G-protein coupled receptors and other receptor types.

Sigma Receptor Ligands: Sigma receptors, particularly the σ1 subtype, are implicated in modulating nociceptive signaling, making them a target for new pain therapies. nih.gov Numerous studies have designed and synthesized piperazine and benzylpiperazine derivatives, demonstrating their high affinity for sigma receptors. nih.govacs.orgrsc.org For example, a series of benzylpiperazinyl derivatives were characterized for their affinity towards σ1R, with some compounds showing Kᵢ values in the low nanomolar range and high selectivity over the σ2 receptor subtype. nih.gov The basic nitrogen atoms of the piperazine ring are considered important for driving the affinity and selectivity towards sigma receptors. rsc.org

| Compound | Description | σ₁R Kᵢ (nM) | Reference |

|---|---|---|---|

| Compound 15 | Benzylpiperazinyl derivative | 1.6 | nih.gov |

| Compound 1 | Piperidine/piperazine-based compound | 3.2 | rsc.org |

| Compound 5 | Piperazine derivative | 1531 | acs.org |

| Haloperidol | Reference Ligand | 2.5 | rsc.org |

Histamine H1 Receptor Antagonists: Piperazine derivatives are a well-known class of histamine H1-receptor antagonists used to treat allergic conditions. nih.govnih.govdrugbank.com Research has focused on synthesizing new piperazine derivatives to improve potency and reduce side effects. nih.govmedchemexpress.comacs.org For example, 4-(diphenylmethyl)-1-piperazine derivatives have been shown to be potent in vitro H1-receptor antagonists. nih.gov The structural manipulation of the piperazine core is a key strategy in developing novel antihistamines with favorable pharmacological profiles. medchemexpress.comacs.org

| Compound | Description | Activity | Reference |

|---|---|---|---|

| Compound 8 | Polycyclic piperazinyl imide | Good H₁-antagonist activity | medchemexpress.com |

| Compound 1e | 4-(diphenylmethyl)-1-piperazine derivative | As potent in vivo as cetirizine | nih.gov |

| WY-49051 | Xanthinyl-substituted piperidinyl derivative | Potent, orally active H₁-antagonist | medchemexpress.com |

| Cyclizine | 1-benzhydryl-4-methyl-piperazine | H₁-receptor antagonist | nih.gov |

The versatility of the piperazinone and parent piperazine scaffold is further demonstrated by its exploration in the development of anticancer and antimicrobial agents.

Antiproliferative Properties: The piperazine moiety is found in numerous compounds with antiproliferative effects on various human cancer cell lines. nih.govnih.govnih.gov A study focused specifically on new 1-(3-chlorophenyl) 2-piperazinone compounds reported significant cytotoxic activity against colon (HT-29) and lung (A549) cancer cell lines. sid.ir In this research, replacing the imidazole (B134444) moiety of a known farnesyltransferase inhibitor with groups like guanidine (B92328) on the piperazinone scaffold led to a guanidine derivative with cytotoxicity lower than 2 µM against the tested cancer cells. sid.ir This highlights the potential of the piperazinone core as a template for novel anticancer drugs. Other studies have shown that conjugating piperazine with other scaffolds, such as indolin-2-one or pyranopyridine, results in compounds with potent antiproliferative activity. nih.govnih.gov

| Compound | Scaffold | Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|---|

| Compound 7g | Piperazin-2-one | HT-29 (Colon) | <2 | sid.ir |

| Compound 7g | Piperazin-2-one | A549 (Lung) | <2 | sid.ir |

| Compound 6d | Indolin-2-one piperazine | A549 (Lung) | 3.59 | nih.gov |

| Compound 5f | Indolin-2-one piperazine | HCT-116 (Colon) | 3.49 | nih.gov |

| DO11-48 | Pyranopyridine piperazine | DU145 (Prostate) | 0.19 ± 0.05 | nih.gov |

| Compound 6p | Benzylpiperazinyl alepterolic acid | MCF-7 (Breast) | 8.31 ± 0.67 | nih.gov |

Antimicrobial Properties: The piperazine nucleus is a core component in many agents developed for their antimicrobial activity. derpharmachemica.comapjhs.comresearchgate.net Derivatives have been synthesized and tested against a range of bacterial and fungal strains. acgpubs.orgnih.govresearchgate.netnih.gov For example, various N-alkyl and N-aryl piperazine derivatives showed significant activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, and some exhibited good antifungal activity against Aspergillus species. nih.govnih.gov The broad-spectrum potential of the piperazine scaffold makes it a valuable starting point in the urgent search for new antimicrobial agents to combat resistance. derpharmachemica.comresearchgate.net

Radioprotective Properties of Piperazine Derivatives (Focus on compound design and in vitro evaluation)

The growing need for effective agents to counteract the harmful effects of ionizing radiation (IR) has spurred research into various chemical scaffolds, including piperazine derivatives. nih.govkoreascience.kr The limitations of current radioprotectors, such as amifostine (B1664874), which include significant side effects, have driven the design and synthesis of novel piperazine-based compounds with improved safety and efficacy profiles. nih.govnih.gov

Research has focused on designing and evaluating new series of piperazine derivatives for their ability to protect human cells from radiation-induced damage. A key strategy involves the synthesis of 1-(2-hydroxyethyl)piperazine derivatives, as this moiety appears to be important for the radioprotective effect. rsc.org These compounds are then assessed for their cytotoxicity across various human cell lines and for their radioprotective capabilities in cells exposed to gamma radiation, such as the MOLT-4 lymphoblastic leukemia cell line and peripheral blood mononuclear cells (PBMCs). nih.gov The efficacy of these derivatives in mitigating DNA damage is often quantified using methods like the dicentric chromosome assay (DCA). nih.gov

In one such study, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated. nih.gov The findings highlighted that slight structural modifications could lead to significant differences in biological activity, with some derivatives exhibiting radioprotective effects while others caused radiosensitization. nih.gov Among the synthesized compounds, certain derivatives demonstrated significant radioprotective effects in vitro with minimal cytotoxicity. nih.gov For example, compound 6 from a recent study emerged as a lead candidate, showing an optimal balance of safety and radioprotective efficacy. nih.gov Another compound, 3 , was also noted for its ability to reduce the formation of dicentric chromosomes, indicating its potential to protect against radiation-induced DNA damage. nih.gov These novel piperazine derivatives showed superior safety profiles and effectiveness compared to amifostine in preclinical evaluations. nih.gov

The design of these compounds often involves systematic modifications to enhance radioprotective potential while reducing toxicity. rsc.org This includes the introduction of halogen substitutions and optimizing lipophilicity. rsc.org For instance, while some substitutions like an additional aromatic ring were found to be detrimental to safety, others were beneficial. rsc.org The in vitro data from these studies support the continued development of specific piperazine derivatives as potentially safer and more effective radiation countermeasures. nih.gov

| Compound | Core Structure | Key Findings | Reference |

|---|---|---|---|

| Compound 6 | 1-(2-hydroxyethyl)piperazine | Demonstrated the most significant radioprotective effects with minimal cytotoxicity. Considered a leading candidate. | nih.gov |

| Compound 3 | 1-(2-hydroxyethyl)piperazine | Showed notable efficacy, particularly in reducing dicentric chromosomes (DNA damage). | nih.gov |

| Compound 8 | 1-(2-hydroxyethyl)piperazine | Exhibited a radioprotective effect on cell survival in vitro and low toxicity. | nih.gov |

Structure-Activity Relationship (SAR) Studies of (R)-6-benzylpiperazin-2-one HCl Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the pharmacological properties of piperazine derivatives, including those based on the piperazin-2-one scaffold. acs.orgacs.org These studies investigate how modifications to the chemical structure influence biological activity, guiding the rational design of new compounds with enhanced potency and selectivity. acs.org While specific SAR data for this compound is limited in publicly available research, studies on related piperazin-2-one and benzylpiperazine structures provide valuable insights into the key structural features that govern their activity.

Stereochemistry is a critical determinant of the biological activity of chiral piperazine derivatives. The spatial arrangement of substituents can significantly affect how a molecule interacts with its biological target, leading to different pharmacological profiles for different enantiomers. nih.gov

The synthesis of enantiomerically enriched piperazin-2-ones is an area of active research, employing methods like catalytic asymmetric allylation to create α-tertiary piperazin-2-ones with high enantiomeric excess. nih.gov This allows for the specific investigation of each stereoisomer. For many classes of drugs, one enantiomer is significantly more active or has a different activity profile than the other. For example, in a series of 2,6-diaryl-3-(arylthio)piperidin-4-ones, which are structurally related to piperazinones, the orientation of the arylthio group (axial vs. equatorial) was found to be dependent on the substitution pattern of the aryl rings, which in turn could influence biological activity. nih.gov The development of asymmetric syntheses for carbon-substituted piperazines is considered a crucial step toward discovering novel drugs, as these chiral centers are common in biologically active natural products. nih.gov

The efficacy and selectivity of piperazine-based compounds are highly sensitive to the nature and position of substituents on the core ring and its appendages. acs.orgacs.org SAR studies on various piperazin-2-one and benzylpiperazine derivatives have elucidated several key principles.

In a study of 2-(piperazin-1-yl)quinazolin-4(3H)-one derivatives as anti-Toxoplasma gondii agents, the substituent at the N-3 position of the quinazolin-4(3H)-one ring was found to be important for activity. acs.org Conversely, modifications at the phenyl moiety of the quinazolin-4(3H)-one or at an attached diarylether fragment did not improve activity, highlighting the specific role of certain substitution points. acs.org

Similarly, in the development of benzylpiperazine derivatives as sigma-1 (σ1) receptor ligands, SAR studies indicated that introducing a substituent at the para-position of the benzyl (B1604629) ring could improve both affinity and selectivity for the target receptor. acs.org This led to the discovery of potent and selective σ1R ligands. acs.org

Research on 1,4-disubstituted piperazine-2,5-diones as antioxidants revealed that systematic variation of substituents was key to identifying a lead compound, 9r , which effectively protected cells from oxidative damage. mdpi.com The SAR exploration in this series involved modifying the groups at both the N1 and N4 positions of the piperazine-2,5-dione ring.

These examples from related structures underscore that for a compound like (R)-6-benzylpiperazin-2-one, modifications to the benzyl group (e.g., adding substituents to the phenyl ring) and substitutions at the nitrogen atoms of the piperazine ring would be critical areas for SAR exploration to modulate its efficacy and selectivity for a given biological target.

| Compound Series | Biological Activity | Key SAR Findings | Reference |

|---|---|---|---|

| 2-(Piperazin-1-yl)quinazolin-4(3H)-one derivatives | Anti-Toxoplasma gondii | Substituent at the N-3 position of the quinazolin-4(3H)-one is important for activity. | acs.org |

| Benzylpiperazine derivatives | Sigma-1 (σ1) Receptor Binding | A para-substituent on the benzyl ring can improve affinity and selectivity. | acs.org |

| 1,4-Disubstituted piperazine-2,5-dione derivatives | Antioxidant | Systematic variation at N1 and N4 positions led to the identification of a potent antioxidant compound (9r). | mdpi.com |

Advanced Applications in Organic Synthesis and Materials Science

(R)-6-benzylpiperazin-2-one HCl as a Chiral Auxiliary or Ligand in Asymmetric Synthesis

Chiral auxiliaries are powerful tools in organic synthesis, enabling the diastereoselective formation of new stereocenters. sigmaaldrich.comresearchgate.netscielo.org.mx These auxiliaries are temporarily incorporated into a prochiral substrate, direct the stereochemical outcome of a subsequent reaction, and are then cleaved to yield an enantiomerically enriched product. sigmaaldrich.com While direct research on this compound as a chiral auxiliary is limited, its structural features strongly suggest its potential in this role, drawing parallels to well-established systems like Evans oxazolidinones and other chiral lactams. researchgate.net

The nitrogen atoms of the piperazinone ring can be readily acylated to attach a prochiral substrate. The benzyl (B1604629) group at the stereocenter is expected to effectively shield one face of the resulting enolate, directing the approach of electrophiles to the opposite face, thus inducing high diastereoselectivity in reactions such as alkylations and aldol (B89426) condensations. The general principle of how a chiral auxiliary directs a diastereoselective alkylation is outlined in the table below.

Table 1: General Scheme for Diastereoselective Alkylation Using a Chiral Auxiliary

| Step | Description | General Reaction |

| 1. Acylation | The chiral auxiliary is acylated with a prochiral carboxylic acid derivative. | Chiral-NH + R-CO-X → Chiral-N-CO-R |

| 2. Enolate Formation | A strong base is used to deprotonate the α-carbon, forming a rigid enolate. | Chiral-N-CO-CH₂R → [Enolate] |

| 3. Diastereoselective Alkylation | The enolate reacts with an electrophile (e.g., an alkyl halide), with the chiral auxiliary directing the stereochemistry. | [Enolate] + E⁺ → Chiral-N-CO-CH(R)E |

| 4. Cleavage | The chiral auxiliary is removed to yield the enantiomerically enriched product and allow for the recovery of the auxiliary. | Chiral-N-CO-CH(R)E → HOOC-CH(R)E + Chiral-NH |

This table illustrates the general sequence of an asymmetric alkylation using a chiral auxiliary.

Furthermore, the synthesis of chiral piperazin-2-ones through methods like palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols highlights the accessibility of these chiral scaffolds. In one study, various substituted pyrazin-2-ols were hydrogenated to the corresponding piperazin-2-ones with high diastereoselectivity (dr > 20:1) and good enantioselectivity (up to 90% ee). This demonstrates the feasibility of producing these chiral building blocks for further applications.

The potential of (R)-6-benzylpiperazin-2-one as a chiral ligand in asymmetric catalysis is another area of interest. The nitrogen atoms can coordinate to a metal center, and the chiral environment created by the benzyl group could influence the stereochemical outcome of a metal-catalyzed reaction.

Incorporation into Complex Molecular Architectures (e.g., Peptidomimetics)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as enhanced stability and oral bioavailability. The rigid, chiral framework of piperazin-2-ones makes them excellent scaffolds for the synthesis of peptidomimetics. chemrxiv.org

Research has demonstrated the synthesis of the (S)-3-benzylpiperazin-2-one skeleton as a dipeptide isostere. chemrxiv.org While the enantiomer of the subject compound, this work provides a strong proof of principle for its application in peptidomimetic design. In this synthesis, the piperazinone core serves as a constrained mimic of a dipeptide unit, with the benzyl group mimicking the side chain of an amino acid like phenylalanine.

The general synthetic approach to such a peptidomimetic scaffold is detailed in the table below, based on a reported synthesis of the (S)-enantiomer. chemrxiv.org

Table 2: Synthesis of a Benzylpiperazin-2-one Peptidomimetic Scaffold

| Step | Starting Materials | Reagents and Conditions | Product |

| 1. Reductive Amination | Glycine tert-butyl ester, dimethoxyacetaldehyde | H₂, Pd/C 10%, MeOH, r.t., 16 h | Intermediate Amine |

| 2. Acylation | Intermediate Amine, Fmoc-L-Phe-Cl | DIPEA, dry CH₂Cl₂, r.t., 4 h | Acylated Intermediate |

| 3. Cyclization and Deprotection | Acylated Intermediate | TFA, TIPS, 1,2-DCE, r.t., 16 h | (S)-3-benzylpiperazin-2-one skeleton |

This table outlines a synthetic pathway to a benzylpiperazin-2-one scaffold for peptidomimetic applications, based on the synthesis of the (S)-enantiomer. chemrxiv.org

The resulting piperazinone-based peptidomimetics can be further elaborated to target specific biological receptors or enzymes. The defined stereochemistry of the (R)-6-benzylpiperazin-2-one core would allow for precise positioning of functional groups in three-dimensional space, which is crucial for molecular recognition and biological activity. The piperazinone scaffold has been identified as a privileged structure in medicinal chemistry, appearing in a number of bioactive compounds.

Potential in Polymer Chemistry and Advanced Materials

The application of chiral monomers in polymer science allows for the creation of polymers with unique properties, such as the ability to form helical structures or recognize other chiral molecules. The (R)-6-benzylpiperazin-2-one molecule contains a lactam (a cyclic amide) functionality, making it a potential monomer for ring-opening polymerization (ROP) to produce chiral polyamides. nih.gov

The ROP of lactams is a well-established method for synthesizing nylons. nih.govresearchgate.net In a similar fashion, (R)-6-benzylpiperazin-2-one could, in principle, undergo ROP to yield a polyamide with a repeating chiral unit containing a benzyl group. The resulting polymer would be a chiral polyamide, and its stereoregularity could lead to specific secondary structures and material properties.

Table 3: Hypothetical Ring-Opening Polymerization of (R)-6-benzylpiperazin-2-one

| Monomer | Polymerization Method | Resulting Polymer | Potential Properties |

| (R)-6-benzylpiperazin-2-one | Anionic or Cationic Ring-Opening Polymerization | Chiral Polyamide | Chirality-dependent self-assembly, specific recognition properties, biodegradability |

This table presents a hypothetical application of (R)-6-benzylpiperazin-2-one in polymer chemistry.

While the direct polymerization of this specific piperazinone has not been extensively reported, the ROP of other functionalized and chiral lactams is an active area of research for creating advanced materials for biomedical applications, such as drug delivery scaffolds and antimicrobial agents. nih.gov For instance, polyamides derived from glucose-based β-lactam monomers have been shown to bind to specific proteins. nih.gov The incorporation of the benzyl group from (R)-6-benzylpiperazin-2-one into a polymer backbone could also impart specific thermal or mechanical properties, or influence the polymer's solubility and processability. The synthesis of polyamide-based microcapsules via interfacial polymerization is another area where such functional monomers could find use. nih.gov

Current Challenges and Future Research Directions

Development of More Efficient and Sustainable Synthetic Routes

The quest for more efficient and environmentally benign methods for synthesizing chiral piperazinones remains a significant challenge. Traditional synthetic routes often involve multiple steps, the use of hazardous reagents, and generate considerable waste. nih.gov Future research is increasingly focused on green chemistry principles to address these issues.

Key areas of development include:

Biocatalysis: The use of enzymes as catalysts offers high stereoselectivity and operates under mild, aqueous conditions, significantly reducing the environmental impact. researchgate.net Biocatalytic approaches, such as transamination followed by spontaneous cyclization, are being explored for the synthesis of optically active piperazinones. researchgate.net

Flow Chemistry: Continuous flow synthesis presents an opportunity for safer, more efficient, and scalable production. nih.govmdpi.com This technology allows for precise control over reaction parameters, leading to higher yields and purity. The integration of flow chemistry with other green technologies like microwave irradiation and supported catalysts is a promising avenue. mdpi.com

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes and often leads to higher yields and easier purification, contributing to a more sustainable process. mdpi.com

Novel Catalytic Systems: The development of new catalytic systems, including those based on earth-abundant metals, is crucial for reducing the reliance on expensive and toxic heavy metals. mdpi.com

Exploration of Novel Functionalization Strategies

The functionalization of the piperazinone core is essential for creating diverse libraries of compounds for biological screening. While significant progress has been made, there is still a need for more versatile and regioselective functionalization methods.

A primary area of focus is the C–H functionalization of the piperazine (B1678402) ring. nsf.gov This strategy allows for the direct introduction of functional groups onto the carbon framework, avoiding the need for pre-functionalized starting materials and thus shortening synthetic sequences. nsf.gov Recent advances have demonstrated the potential of palladium-catalyzed C-H activation and lithiation techniques for this purpose. mdpi.comnsf.gov However, challenges such as achieving high regioselectivity and scalability for some of these methods remain. mdpi.com

Future research will likely concentrate on:

Developing more robust and selective catalysts for C-H functionalization. nsf.gov

Exploring photoredox catalysis for mild and efficient functionalization reactions. mdpi.com

Utilizing computational models to predict and control the regioselectivity of C-H functionalization reactions. nsf.gov

Advanced Computational Modeling for De Novo Design of Piperazinone-Based Molecules

Computational chemistry is becoming an indispensable tool in modern drug discovery. For piperazinone-based molecules, advanced computational modeling offers the potential to accelerate the design of new drug candidates with improved properties.

De novo design , which involves creating novel molecular structures from scratch, is a particularly powerful approach. schrodinger.comnih.gov By combining algorithms with physics-based calculations and machine learning, it is possible to explore vast chemical spaces and identify promising candidates with desired activities and pharmacokinetic profiles. schrodinger.comschrodinger.com

Key applications and future directions include:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies help to identify the key molecular features that are responsible for the biological activity of piperazinone derivatives. mdpi.com This information can then be used to guide the design of more potent compounds.

Molecular Docking and Dynamics Simulations: These techniques provide insights into the binding modes of piperazinone-based ligands with their biological targets, aiding in the optimization of ligand-receptor interactions. tandfonline.comnih.gov

Generative Models: The use of deep learning and other artificial intelligence techniques to generate novel piperazinone scaffolds with specific desired properties is a rapidly emerging area. nih.gov

Expanding the Scope of Biological Targets for (R)-6-benzylpiperazin-2-one HCl Derivatives

The piperazine and piperazinone motifs are found in a wide range of drugs with diverse therapeutic applications. nih.govresearchgate.net Derivatives of this compound have shown promise against various biological targets. However, there is vast potential to expand their therapeutic reach.

Current research has identified piperazinone derivatives with activity against:

Kinases: Bruton's tyrosine kinase (BTK) is a validated target for autoimmune diseases, and novel piperazinone-based covalent inhibitors have been developed. nih.gov

G-Protein Coupled Receptors (GPCRs): Derivatives have been designed as multi-target ligands for dopamine, serotonin, and histamine (B1213489) receptors for potential use as antipsychotics. rsc.org

Sigma Receptors: Benzylpiperazine derivatives have been investigated as selective σ1 receptor antagonists for the treatment of chronic pain. nih.govacs.org

Enzymes: Piperazine derivatives have been explored as inhibitors of monoamine oxidase (MAO) for neurological disorders and poly (ADP-ribose) polymerase (PARP-1) for cancer therapy. nih.govacs.org

Future research should focus on screening this compound derivative libraries against a broader range of biological targets, including those that have been traditionally difficult to "drug," such as protein-protein interactions and nucleic acid complexes. nih.gov Natural product-inspired libraries containing the piperazinone scaffold could be particularly valuable in this endeavor. nih.gov

Methodologies for Large-Scale Stereoselective Synthesis

The transition from laboratory-scale synthesis to large-scale production is a critical step in the development of any pharmaceutical compound. For a chiral molecule like this compound, maintaining stereochemical purity on a large scale is a significant challenge.

Current research into scalable stereoselective synthesis focuses on:

Asymmetric Catalysis: The development of highly efficient and selective asymmetric catalysts is paramount. This includes organocatalysis and transition-metal catalysis. nih.gov One-pot procedures that combine multiple reaction steps are particularly attractive for improving efficiency and reducing waste. nih.gov

Biocatalytic Processes: As mentioned earlier, enzymatic methods are well-suited for large-scale stereoselective synthesis due to their high enantioselectivity and mild reaction conditions. researchgate.net

Chiral Pool Synthesis: Utilizing readily available chiral starting materials, such as amino acids, can be a cost-effective strategy for constructing chiral piperazinones. researchgate.net

Crystallization-Induced Diastereoselective Transformation: This technique can be a powerful tool for obtaining enantiomerically pure products on a large scale.

Future efforts will need to address the development of robust and cost-effective methodologies that can deliver this compound and its derivatives with high enantiopurity at an industrial scale. researchgate.net This includes optimizing reaction conditions, catalyst loading, and purification procedures for large-scale operations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.